4-Ethoxy-4'-nitrosodiphenylamine

Description

Historical Context of Nitrosodiphenylamine Derivatives in Chemical Research

The study of nitrosodiphenylamine derivatives is rooted in the broader history of aromatic amine and nitroso chemistry. N-Nitrosodiphenylamine, a related compound, has been an industrial chemical since 1945, primarily used in the manufacturing of rubber products. nih.gov Research into such derivatives has often been driven by their industrial applications and, in some cases, by the need to understand their metabolic and toxicological profiles. For instance, the formation of 4-ethoxy-4'-nitrosodiphenylamine was identified during investigations into the metabolism of the analgesic phenacetin (B1679774). nih.gov Specifically, it was found to form from the reaction of 4-nitrosophenetol, a metabolite of phenacetin, with another intermediate, 4-phenetidine. nih.gov This discovery highlighted a previously unknown chemical pathway and spurred further investigation into the reactivity of N-oxidation products of phenacetin. nih.gov

Structural Characteristics and Chemical Classifications within Organic Chemistry

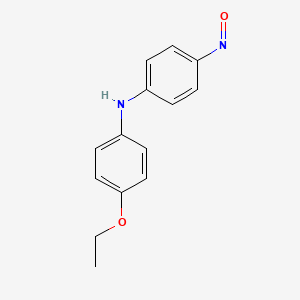

This compound is classified as an aromatic amine and a nitrosoarene. Its molecular structure consists of a diphenylamine (B1679370) core, which features two phenyl rings linked by a nitrogen atom. One phenyl ring is substituted with an ethoxy group (-OCH2CH3) at the 4-position, while the other is substituted with a nitroso group (-N=O) at the 4'-position.

The presence of the aromatic rings, the amine linkage, the ethoxy group, and the nitroso group defines its chemical properties and reactivity. Aromatic amines are a broad class of organic compounds characterized by an amine group attached to an aromatic ring. wikipedia.org They are widely used as precursors in the synthesis of dyes, pharmaceuticals, and pesticides. wikipedia.org Nitrosoarenes are compounds containing a nitroso group attached to an aromatic ring and are known for their high reactivity, making them valuable building blocks in organic synthesis. rsc.org

Table 1: Structural and Chemical Classification of this compound

| Feature | Description |

| Core Structure | Diphenylamine |

| Key Functional Groups | Aromatic Amine, Nitrosoarene, Ether (Ethoxy group) |

| Chemical Formula | C14H14N2O2 |

| Systematic Name | This compound |

Rationale for Academic Investigation of this compound

The academic interest in this compound stems from its relevance to several key areas of chemical research.

Relevance to Fundamental Organic Reaction Mechanisms

The formation of this compound from 4-nitrosophenetol and 4-phenetidine presents an interesting case study in organic reaction mechanisms. nih.gov The precise mechanism of this transformation, which involves the liberation of ethanol (B145695), was initially described as unknown, prompting further inquiry into the reactivity of the involved intermediates. nih.gov Such investigations are crucial for expanding the fundamental knowledge of how chemical bonds are formed and broken.

Significance in the Study of Aromatic Amine and Nitrosoarene Chemistry

As a molecule containing both an aromatic amine and a nitrosoarene functional group, this compound serves as a valuable substrate for studying the interplay between these two important classes of organic compounds. The chemistry of aromatic amines is extensive, with reactions often involving the nitrogen atom or the aromatic ring. wikipedia.orgchemistrystudent.com Nitrosoarenes are known to participate in a variety of reactions, including radical conversions that are useful for constructing complex nitrogen-containing molecules. rsc.org The study of compounds like this compound can provide insights into how the electronic properties of one functional group influence the reactivity of the other.

Role as a Model Compound in Chemical System Investigations

In specific research contexts, this compound can act as a model compound. For example, in the study of phenacetin metabolism, its formation and subsequent reduction in human erythrocytes to 4-amino-4'-ethoxydiphenylamine provided a tangible product to isolate and identify, allowing researchers to piece together the metabolic pathway. nih.gov The identification of this compound was achieved through various spectroscopic and analytical techniques, including FAB-MS, EI-MS, 13C-NMR, and 1H-NMR spectroscopy, showcasing its utility in validating analytical methods within a complex biological matrix. nih.gov

Table 2: Investigational Context of this compound

| Research Area | Specific Relevance of this compound |

| Metabolism Studies | Identified as a metabolite of phenacetin, formed from 4-nitrosophenetol and 4-phenetidine. nih.gov |

| Reaction Mechanism Elucidation | Its formation from precursors with the loss of ethanol presents a mechanistic puzzle. nih.gov |

| Analytical Chemistry | Its isolation and characterization have been used to validate analytical techniques like mass spectrometry and NMR. nih.gov |

| Biochemical Transformations | Observed to be reduced to 4-amino-4'-ethoxydiphenylamine in human erythrocytes. nih.gov |

Structure

2D Structure

3D Structure

Properties

CAS No. |

7696-67-5 |

|---|---|

Molecular Formula |

C14H14N2O2 |

Molecular Weight |

242.27 g/mol |

IUPAC Name |

N-(4-ethoxyphenyl)-4-nitrosoaniline |

InChI |

InChI=1S/C14H14N2O2/c1-2-18-14-9-7-12(8-10-14)15-11-3-5-13(16-17)6-4-11/h3-10,15H,2H2,1H3 |

InChI Key |

LXBAWWNQZINHOY-UHFFFAOYSA-N |

SMILES |

CCOC1=CC=C(C=C1)NC2=CC=C(C=C2)N=O |

Canonical SMILES |

CCOC1=CC=C(C=C1)NC2=CC=C(C=C2)N=O |

Other CAS No. |

7696-67-5 |

Synonyms |

4-ethoxy-4'-nitrosodiphenylamine |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Pathways for 4 Ethoxy 4 Nitrosodiphenylamine

Established Synthetic Routes to 4-Ethoxy-4'-nitrosodiphenylamine

The primary established method for the synthesis of this compound involves the reaction of two key precursors: 4-nitrosophenetol and 4-phenetidine.

Formation from 4-Nitrosophenetol and 4-Phenetidine

The formation of this compound from the reaction of 4-nitrosophenetol and 4-phenetidine has been observed, particularly in studies related to the metabolism of the analgesic phenacetin (B1679774). nih.gov In this context, 4-nitrosophenetol is an N-oxidation product of the intermediate 4-phenetidine. nih.gov The reaction between these two compounds yields the target nitrosoarene with the liberation of ethanol (B145695). nih.gov This yellow, crystalline product has been isolated and characterized using a suite of spectroscopic techniques, including Fast Atom Bombardment-Mass Spectrometry (FAB-MS), Electron Ionization-Mass Spectrometry (EI-MS), Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR), Proton Nuclear Magnetic Resonance (¹H-NMR), and UV-VIS spectroscopy. nih.gov

Despite its observation and characterization, the precise reaction mechanism for the formation of this compound from 4-nitrosophenetol and 4-phenetidine is currently documented as "unknown". nih.gov This indicates a gap in the current scientific literature regarding the step-by-step molecular process of this specific condensation reaction.

Detailed studies focusing on the optimization of reaction conditions to maximize the yield and selectivity of this compound are not extensively available in the public domain. However, general principles of organic synthesis suggest that factors such as temperature, solvent, and the stoichiometry of the reactants would significantly influence the outcome. For instance, in related syntheses of p-nitrosodiphenylamine, the reaction temperature and the choice of solvent, such as an aliphatic C5-C10 alcohol, are critical parameters. google.com It is plausible that similar variables would need to be carefully controlled to optimize the synthesis of its ethoxy-substituted analogue.

Alternative Synthetic Approaches to Nitrosodiphenylamine Analogues

While the direct reaction of 4-nitrosophenetol and 4-phenetidine is the most specifically cited route to this compound, other general synthetic strategies for analogous compounds could potentially be adapted.

The synthesis of nitrosoarenes can be broadly achieved through two main approaches: the oxidation of corresponding anilines or the nitrosation of N-substituted anilines followed by rearrangement.

The oxidation of anilines to nitrosoarenes can be accomplished using various oxidizing agents. For instance, hydrogen peroxide in the presence of a catalyst has been employed for this transformation. nih.gov

Another significant route is the nitrosation of secondary aromatic amines to form N-nitrosoamines, which can then undergo a Fischer-Hepp rearrangement to yield p-nitroso-N-alkylanilines. nih.gov This acid-catalyzed intramolecular rearrangement is a cornerstone in the synthesis of C-nitroso aromatic compounds. nih.gov The process for preparing p-nitrosodiphenylamine often involves the nitrosation of diphenylamine (B1679370) with nitrous acid to form N-nitrosodiphenylamine, which is then rearranged using an excess of hydrogen chloride. google.comepo.org

A variety of nitrosating agents and conditions have been explored for the synthesis of N-nitrosodiphenylamines. These include the use of sodium nitrite (B80452) in the presence of a mineral acid like sulfuric acid, google.com or an alkyl nitrite in the presence of excess hydrogen chloride. epo.org

Adapting these general strategies for the synthesis of this compound would involve starting with appropriately substituted precursors. For instance, an oxidation approach would necessitate the synthesis of 4-ethoxydiphenylamine. The subsequent controlled oxidation would need to be selective for the formation of the nitroso group without leading to over-oxidation to the corresponding nitro compound.

Alternatively, a Fischer-Hepp rearrangement-based synthesis would begin with the nitrosation of 4-ethoxydiphenylamine. The resulting N-nitroso-4-ethoxydiphenylamine would then be subjected to acidic conditions to induce the migration of the nitroso group to the para position of the unsubstituted phenyl ring. The presence of the ethoxy group, an electron-donating group, on one of the phenyl rings would likely influence the reactivity and the conditions required for both the initial nitrosation and the subsequent rearrangement.

Precursor Chemistry and Intermediate Reactivity

The formation of this compound is reported to occur through the reaction of 4-nitrosophenetol and 4-phenetidine, a process that involves the liberation of ethanol. acs.org While the precise mechanism of this condensation reaction is not fully elucidated, understanding the synthesis and reactivity of these two precursor molecules is paramount.

Synthesis and Transformations of 4-Nitrosophenetol

4-Nitrosophenetol, also known as p-nitrosophenetol, is an aromatic nitroso compound characterized by a nitroso group (-N=O) attached to a phenetole (B1680304) (ethyl phenyl ether) ring.

Synthesis:

The preparation of aromatic C-nitroso compounds can be achieved through several methods, including the oxidation of corresponding hydroxylamines or the reduction of nitro compounds. wikipedia.org A classic method for introducing a nitroso group into an aromatic ring is the Fischer-Hepp rearrangement . wikipedia.org This reaction involves the acid-catalyzed rearrangement of an N-nitrosoamine precursor. wikipedia.orgbeilstein-journals.org In the context of 4-nitrosophenetol, this would typically involve the nitrosation of an N-alkylaniline derivative followed by rearrangement. The reaction is generally effective when conducted with hydrochloric acid. wikipedia.org

Another approach is the direct nitrosation of activated aromatic compounds. However, the presence of an electron-donating ethoxy group in phenetole can deactivate the nitroso function through resonance, which can influence the reactivity of the target compound. at.ua

Reactivity and Transformations:

Aromatic nitroso compounds are known for their distinctive reactivity. at.ua They can participate in a monomer-dimer equilibrium, often appearing as deep-green monomers in dilute solutions. wikipedia.org The nitroso group can act as a dienophile in hetero-Diels-Alder reactions. nih.gov

Of particular relevance is the reactivity of the nitroso group toward nucleophiles. at.ua 4-Nitrosophenetol, which can be formed from the N-oxidation of the intermediate 4-phenetidine, is known to react with thiols such as glutathione (B108866). acs.org In these reactions, an intermediate "semimercaptal" can form, leading to various derivatives. acs.org It is in the context of such reactions that the formation of this compound from 4-nitrosophenetol and 4-phenetidine has been observed. acs.org The nitroso group itself is an ambivalent nucleophile, with potential reactive centers at both the nitrogen and oxygen atoms. at.ua

Preparation and Reactivity of 4-Phenetidine

4-Phenetidine, or p-phenetidine (B124905) (4-ethoxyaniline), serves as the second crucial precursor. It is a primary aromatic amine and an isomer of phenetidine. nih.gov

Preparation:

The industrial synthesis of 4-phenetidine often starts from p-nitrophenetole. A common and established method is the reduction of the nitro group to an amine. This can be achieved using iron filings in an aqueous solution of an ammonium (B1175870) salt or hydrochloric acid. google.comgoogle.com

Another significant industrial route is catalytic hydrogenation . In this process, p-nitrophenetole is reduced with hydrogen gas in the presence of a catalyst, such as nickel or a noble metal, often under pressure and at elevated temperatures. google.comgoogle.com Various patented processes describe optimizations of this method, including solvent choices and reaction conditions to improve yield and purity. google.comgoogle.com

Alternative preparations have also been described, such as the ethoxylation of p-aminophenol or the reaction of aniline (B41778) derivatives with ethylating agents in the presence of a base. google.com

Reactivity:

As a primary aromatic amine, 4-phenetidine undergoes reactions typical of this functional group. It is sensitive to air and light, often turning reddish-brown upon exposure. google.com The amino group makes the aromatic ring susceptible to electrophilic substitution.

Its most critical role in the context of this article is as a nucleophile in the condensation reaction with 4-nitrosophenetol to form the diphenylamine backbone of the target molecule. acs.org 4-Phenetidine is also recognized as a metabolite of the drug phenacetin. nih.gov

| Property | 4-Nitrosophenetol | 4-Phenetidine |

| IUPAC Name | 1-Ethoxy-4-nitrosobenzene | 4-Ethoxyaniline |

| Synonyms | p-Nitrosophenetol | p-Phenetidine, 4-Aminophenetole |

| CAS Number | Not widely available | 156-43-4 |

| Molecular Formula | C8H9NO2 | C8H11NO |

| Molar Mass | 151.16 g/mol | 137.18 g/mol |

| Appearance | Yellow solid | Colorless liquid, darkens on exposure to air and light |

Mechanistic Investigations of Chemical Transformations Involving 4 Ethoxy 4 Nitrosodiphenylamine

Reduction Chemistry of the Nitroso Group

The nitroso group of 4-ethoxy-4'-nitrosodiphenylamine is a key functional group that readily undergoes reduction. This process has been observed in biological systems, such as human erythrocytes, where the compound is easily reduced to its corresponding amine. nih.gov

Pathways to 4-Amino-4'-ethoxydiphenylamine

The primary reduction product of this compound is 4-amino-4'-ethoxydiphenylamine. This transformation has been confirmed through various analytical techniques, including FAB-MS, EI-MS, and 13C-NMR spectroscopy. nih.gov In studies involving human red blood cells, the formation of 4-amino-4'-ethoxydiphenylamine was observed, highlighting a significant metabolic pathway for this nitroso compound. nih.gov While the direct enzymatic pathways in erythrocytes are not fully elucidated, the facile nature of this reduction suggests it is a primary route of transformation in biological environments.

Role of Reducing Agents (e.g., Glutathione (B108866), Ascorbic Acid)

Biological and chemical reducing agents play a significant role in the transformation of nitroso compounds.

Glutathione (GSH): Glutathione, a tripeptide thiol, is a crucial biological reducing agent. While direct studies on its reaction with this compound are limited, its interaction with the precursor 4-nitrosophenetol provides significant insights. In the presence of glutathione, 4-nitrosophenetol is known to form a "semimercaptal" intermediate. nih.gov This intermediate is a key step in the pathway that can ultimately lead to the formation of various products, including the reduced amine.

Ascorbic Acid (Vitamin C): Ascorbic acid is a well-known reducing agent that can react with various nitroso compounds. Mechanistic studies on the reduction of related compounds, such as quinones, by ascorbic acid indicate a high dependence on pH, with the reactivity of the ascorbate (B8700270) anion being significantly greater than the undissociated acid. rsc.org The reaction is believed to proceed through a one-electron transfer followed by a hydrogen atom transfer as the rate-determining step. rsc.org Although a detailed mechanism for the specific reduction of this compound by ascorbic acid is not extensively documented, the general principles of ascorbic acid-mediated reduction of nitrosoarenes suggest it would facilitate the conversion to the corresponding hydroxylamine (B1172632) and subsequently to the amine.

Formation of Semimercaptal Intermediates in Reactions with Thiols

The reaction of nitrosoarenes with thiols, such as glutathione, is characterized by the formation of transient intermediates known as "semimercaptals." nih.govnih.gov In the case of the related compound nitrosobenzene (B162901) reacting with 1-thioglycerol, a transient intermediate, 2,3-dihydroxypropanesulfenic N-hydroxyphenylamide ("semimercaptal"), was isolated and identified. nih.gov This intermediate is labile and can undergo further reactions. In the presence of excess thiol or ascorbic acid, the semimercaptal can be further reduced. nih.gov For the precursor 4-nitrosophenetol, its reaction with glutathione and other thiols leads to the formation of a semimercaptal, which then gives rise to N-(thiol-S-yl)-4-phenetidine S-oxide and N-(thiol-S-yl)-4-phenetidine. nih.gov This highlights the general reactivity pattern of nitrosoarenes with thiols, which is applicable to this compound.

Coupling Reactions and Oligomerization Phenomena

Beyond reduction, the electrophilic nature of the nitroso group can facilitate coupling reactions with various nucleophiles.

Intermolecular Reactions with Aromatic Amines and Other Nucleophiles

The nitroso group can act as an electrophile, particularly when activated, making it susceptible to attack by nucleophiles such as aromatic amines. While specific studies detailing the intermolecular reactions of this compound with aromatic amines are not extensively available, the general reactivity of nitroso compounds suggests that such reactions are plausible. These reactions would likely proceed via nucleophilic attack on the nitrogen atom of the nitroso group, leading to the formation of azo or azoxy compounds, depending on the reaction conditions and the nature of the nucleophile.

Influence of pH and Solvent Systems on Coupling Product Distribution

The distribution of products in coupling reactions involving nitroso compounds is often highly dependent on the reaction environment.

Influence of pH: The pH of the reaction medium can significantly influence the rate and outcome of coupling reactions. For instance, in the reduction of quinones by ascorbic acid, the rate increases dramatically with pH due to the higher reactivity of the ascorbate anion. rsc.org This principle can be extended to coupling reactions where the nucleophilicity of the reacting species, such as an aromatic amine, can be modulated by pH.

Influence of Solvent Systems: The polarity and protic nature of the solvent can also play a critical role. Mechanistic studies on the reduction of quinones by ascorbic acid have shown that protic solvents like water and methanol (B129727) are essential for the reaction to proceed. rsc.org The solvent can influence the stability of charged intermediates and transition states, thereby affecting the reaction pathway and the distribution of products. Non-linear correlations between reaction rates and solvent polarity parameters suggest that charge dispersion in the transition state is a significant factor. rsc.org

Characterization of Novel Adducts and Byproducts

The chemical reactivity of this compound, particularly its nitroso group, facilitates the formation of various adducts and byproducts, especially in the presence of biological nucleophiles like thiols. The interaction between nitrosoarenes and thiols typically proceeds through the formation of an initial, unstable intermediate known as a "semimercaptal". nih.gov The subsequent fate of this intermediate is highly dependent on the electronic properties of the substituents on the aromatic ring.

For compounds featuring strong π-donating substituents, such as the ethoxy group in this compound (structurally related to 4-nitrosophenetol), the reaction pathway can lead to a resonance-stabilized N-(thiol-S-yl)-arylamine cation. nih.gov This reactive cation can then undergo further transformations, leading to a variety of stable adducts and byproducts. These can include the formation of new covalent bonds with other nucleophiles, potentially leading to thioethers or even DNA adducts if a reactive site on a nucleobase is targeted. nih.gov In some cases, intramolecular cyclization can occur, resulting in bicyclic products. nih.gov

The characterization of these novel products relies on a combination of spectroscopic and spectrometric techniques. High-Performance Liquid Chromatography (HPLC) is often used to separate the various adducts and byproducts from the reaction mixture. nih.gov Subsequently, techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry are employed to elucidate their precise chemical structures. nih.gov

| Reactant | Intermediate | Potential Adducts/Byproducts | Significance |

|---|---|---|---|

| Thiols (e.g., Glutathione) | Semimercaptal, N-(thiol-S-yl)-arylamine cation | Thioethers, Bicyclic compounds | Represents a pathway for covalent modification of proteins and other biological molecules. nih.gov |

| Nucleic Acids (e.g., DNA) | Reactive electrophilic species | DNA adducts (e.g., at guanosine (B1672433) residues) | Potential for genotoxicity through covalent modification of genetic material. nih.govnih.gov |

| Unsaturated Lipids | Nitroxyl (B88944) free radical | Lipid Adducts | Covalent modification of cell membranes, altering their structure and function. nih.gov |

Oxidative Transformation Studies

Aromatic amines, including the diphenylamine (B1679370) moiety of this compound, are often pro-carcinogens that require metabolic or chemical activation to exert their biological effects. nih.govimrpress.comnih.gov A primary mechanism for this activation is oxidative transformation. nih.gov This process is frequently initiated by enzymatic N-hydroxylation, a reaction often catalyzed by cytochrome P450 (P450) enzymes, with P450 1A2 being a prominent player. annualreviews.org

The resulting N-hydroxyarylamine is a more reactive intermediate. In biological systems, this intermediate can undergo further activation, for instance, through O-acetylation, to yield an acetoxyarylamine. imrpress.comnih.gov This species is unstable and can heterolytically cleave to form a highly reactive and electrophilic arylnitrenium ion, which is considered an ultimate metabolite responsible for forming DNA adducts. imrpress.comnih.gov

Beyond enzymatic pathways, arylamines can also be activated extrahepatically to produce free arylaminyl radicals. nih.gov Furthermore, the N-hydroxy and nitroso forms of arylamines can participate in redox cycling, leading to the formation of reactive oxygen species (ROS) such as hydrogen peroxide (H₂O₂), which can induce oxidative damage to cellular components. imrpress.com This process can be enhanced by the presence of metal ions and cofactors like NADH. imrpress.com

The oxidative activation of arylamines invariably involves the formation of radical intermediates. nih.gov One-electron oxidation of the parent amine can generate an amine radical cation. nih.gov These radical cations are versatile reactive intermediates that can follow several chemical pathways. nih.gov They can be deprotonated to form nucleophilic α-amino radicals or further oxidized to form electrophilic iminium ions. nih.gov

In the context of N-hydroxy arylamines, oxidation can produce a nitroxyl free radical. nih.gov These radicals are often unstable and can undergo dismutation (or disproportionation) to yield a nitrosoarene and the corresponding N-acetoxyarylamine. nih.govnih.gov This dismutation regenerates the nitroso species and produces another reactive electrophile.

The chemical fates of these radical intermediates are diverse and determine the ultimate toxicological or chemical outcome:

Covalent Binding: Arylaminyl radicals and their downstream products like quinone imines can react rapidly with nucleophiles such as thiols, leading to the formation of stable covalent adducts on proteins or other molecules. nih.gov

Dimerization: Radicals can couple with each other to form dimeric products.

Redox Cycling: Radicals can participate in redox cycles, reducing molecular oxygen to produce superoxide (B77818) anions and other ROS, leading to a state of oxidative stress.

Addition Reactions: Nitroxyl radicals formed from nitroso compounds can add to unsaturated bonds, such as those found in membrane lipids, forming stable nitroxyl free radical adducts within the membrane. nih.gov

| Radical Intermediate | Source | Primary Chemical Fate | Resulting Product Type |

|---|---|---|---|

| Amine Radical Cation | One-electron oxidation of the diphenylamine nitrogen | Deprotonation or further oxidation | α-Amino radicals, Iminium ions nih.gov |

| Arylaminyl Radical | Oxidative activation of the parent amine | Disproportionation, Reaction with thiols | Quinone diimines, Thioether conjugates nih.gov |

| Nitroxyl Radical | Oxidation of N-hydroxy-arylamine derivative | Dismutation, Addition to double bonds | Nitrosoarene, N-acetoxyarylamine, Lipid adducts nih.gov |

Stability and Degradation Pathways in Controlled Chemical Environments

The stability of this compound is compromised under conditions of elevated temperature and exposure to ultraviolet (UV) light.

Thermal Degradation: The thermal decomposition of the molecule is expected to initiate at the weakest covalent bonds within its structure. Based on typical bond dissociation energies, the C-N bonds linking the phenyl rings to the amine nitrogen and the N-N bond (if dimerization or other transformations occur) are likely points of initial cleavage. Homolytic scission of the C-N bonds would generate aryl and aminyl radicals. The ether linkage (O-CH₂CH₃) is another potential site of thermal fragmentation. The degradation process is likely to be complex, involving a series of radical chain reactions, rearrangements, and eliminations, leading to a mixture of smaller volatile products and polymeric material. Studies on related epoxy resins suggest that C-N bonds are among the first to break upon heating. cnrs.fr Research on poly (4-ethoxystyrene) indicates that thermal energy can lead to chain scission and alterations in the material's spectroscopic properties. researchgate.net

Photolytic Degradation: Exposure to UV radiation can induce photochemical reactions. For nitroso compounds, a primary photolytic pathway is the homolytic cleavage of the N=O bond, generating an arylaminyl radical and nitric oxide. The absorption of UV light can also excite the aromatic π-electron system, rendering the molecule more susceptible to reactions with other species, such as molecular oxygen or solvents. The photo-Fenton method, which uses UV light to generate highly reactive hydroxyl radicals from hydrogen peroxide, has been shown to be effective in degrading related compounds like 4-nitrophenol, suggesting that radical-based oxidation is a viable photolytic degradation pathway. researchgate.net

The chemical stability of this compound is highly dependent on the redox potential of its environment due to the presence of two redox-active centers: the nitroso group and the diphenylamine nitrogen.

Reducing Conditions: In a reducing environment (low redox potential), the nitroso group (-N=O) is susceptible to reduction. A two-electron reduction would yield the corresponding N-hydroxylamine derivative (Ar-NHOH), while a four-electron reduction would lead to the formation of the parent amine (Ar-NH₂). Strong reducing agents can achieve this transformation, effectively detoxifying the reactive nitroso moiety.

Oxidizing Conditions: Under oxidizing conditions (high redox potential), the diphenylamine nitrogen is the more likely site of initial reaction. As discussed previously (Section 3.3), it can undergo one-electron oxidation to form a relatively stable radical cation. umass.eduresearchgate.net Stronger oxidizing conditions can lead to further oxidation and potentially polymerization or degradation into smaller fragments. The nitroso group is already in a relatively high oxidation state, but under harsh conditions, it could be oxidized to a nitro group (-NO₂). The interplay between these two sites makes the molecule's stability a sensitive function of the ambient redox state.

| Redox Condition | Affected Functional Group | Transformation | Resulting Species |

|---|---|---|---|

| Reducing (e.g., + NaBH₄) | Nitroso (-N=O) | Reduction | 4-Ethoxy-4'-(hydroxyamino)diphenylamine |

| Strongly Reducing | Nitroso (-N=O) | Reduction | 4-Ethoxy-4'-aminodiphenylamine |

| Mild Oxidizing (e.g., + AgSbF₆) | Amine (-NH-) | One-electron oxidation | Diphenylamine radical cation umass.edu |

| Strongly Oxidizing (e.g., + H₂O₂) | Amine (-NH-), Nitroso (-N=O) | Oxidation/Degradation | Radical species, quinone-imines, nitro-derivatives, fragmentation products |

Spectroscopic and Structural Elucidation Techniques for 4 Ethoxy 4 Nitrosodiphenylamine

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules in solution. It relies on the magnetic properties of atomic nuclei, such as ¹H (proton) and ¹³C (carbon-13), to generate a spectrum that reveals the chemical environment of each atom.

Proton NMR (¹H-NMR) Analysis of Chemical Shifts and Coupling Patterns

Proton NMR (¹H-NMR) provides information about the number of different types of protons in a molecule, their electronic environment, and their proximity to other protons. The spectrum of 4-Ethoxy-4'-nitrosodiphenylamine is expected to exhibit distinct signals corresponding to the ethoxy group and the aromatic protons on the two phenyl rings.

The ethoxy group (-O-CH₂-CH₃) would produce two characteristic signals: a quartet for the methylene (B1212753) (-CH₂-) protons and a triplet for the methyl (-CH₃) protons. This is due to spin-spin coupling with the adjacent protons. The aromatic region of the spectrum would be more complex, showing signals for the eight protons on the two benzene (B151609) rings. The protons on the ethoxy-substituted ring and the nitroso-substituted ring would have different chemical shifts due to the differing electronic effects of these substituent groups. The coupling patterns (e.g., doublets, triplets of doublets) would provide information on the substitution pattern of the aromatic rings.

| Expected ¹H-NMR Signals for this compound | | :--- | :--- | :--- | | Proton Group | Expected Chemical Shift (ppm) | Expected Multiplicity | | Ethoxy -CH₃ | ~1.4 | Triplet (t) | | Ethoxy -CH₂- | ~4.0 | Quartet (q) | | Aromatic Protons (ethoxy-substituted ring) | ~6.8 - 7.2 | Doublets (d) | | Aromatic Protons (nitroso-substituted ring) | ~7.5 - 8.0 | Doublets (d) |

Note: The exact chemical shifts and coupling constants are dependent on the solvent and the specific spectrometer frequency used for the analysis.

Carbon-13 NMR (¹³C-NMR) for Carbon Skeleton Characterization

Carbon-13 NMR (¹³C-NMR) provides a map of the carbon framework of a molecule. Each unique carbon atom in this compound would give a distinct signal in the ¹³C-NMR spectrum. The chemical shifts of these signals are indicative of the carbon's hybridization (sp³, sp²) and its electronic environment.

The spectrum would be expected to show two signals for the ethoxy group carbons. The aromatic region would display multiple signals corresponding to the twelve carbon atoms of the two phenyl rings. The carbons directly attached to the oxygen, nitrogen, and nitroso groups would have characteristic chemical shifts. Quaternary carbons (those not bonded to any hydrogens) would typically show weaker signals.

| Expected ¹³C-NMR Signals for this compound | | :--- | :--- | | Carbon Group | Expected Chemical Shift (ppm) | | Ethoxy -CH₃ | ~15 | | Ethoxy -CH₂- | ~64 | | Aromatic C-O | ~155-160 | | Aromatic C-H (ethoxy-substituted ring) | ~115-125 | | Aromatic C-N | ~140-150 | | Aromatic C-H (nitroso-substituted ring) | ~120-130 | | Aromatic C-NO | ~160-165 | | Aromatic C (ipso to other ring) | ~130-140 |

Note: These are approximate chemical shift ranges and can vary based on experimental conditions.

Mass Spectrometry (MS)

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight of a compound and can reveal structural details through the analysis of fragmentation patterns.

Electron Ionization Mass Spectrometry (EI-MS) Fragmentation Analysis

In Electron Ionization Mass Spectrometry (EI-MS), the sample is bombarded with high-energy electrons, causing ionization and extensive fragmentation of the molecule. The resulting mass spectrum shows a molecular ion peak (M⁺) corresponding to the intact molecule, and a series of fragment ion peaks. The fragmentation pattern is a reproducible fingerprint of the molecule and can be used to deduce its structure.

For this compound, the molecular ion peak would be expected at an m/z value corresponding to its molecular weight. Common fragmentation pathways would likely involve the loss of the ethoxy group, the nitroso group, and cleavage of the C-N bond connecting the two aromatic rings.

| Expected Fragmentation in EI-MS of this compound | | :--- | :--- | | Ion | Description | | [M]⁺ | Molecular Ion | | [M - C₂H₅O]⁺ | Loss of the ethoxy radical | | [M - NO]⁺ | Loss of the nitroso radical | | [C₆H₅O-C₆H₄-NH]⁺ | Fragment from cleavage of the N-N bond | | [C₆H₄O-C₂H₅]⁺ | Ethoxybenzene cation radical | | [C₆H₄NO]⁺ | Nitrosobenzene (B162901) cation radical |

Note: The relative intensities of these fragments would provide further structural clues.

Fast Atom Bombardment Mass Spectrometry (FAB-MS) for Molecular Ion Detection

Fast Atom Bombardment Mass Spectrometry (FAB-MS) is a "soft" ionization technique that is particularly useful for obtaining the molecular weight of thermally unstable or non-volatile compounds. Unlike EI-MS, FAB-MS typically results in less fragmentation, leading to a more prominent molecular ion peak, often observed as a protonated molecule [M+H]⁺ or a deprotonated molecule [M-H]⁻. The identification of this compound was indeed supported by FAB-MS, which would have been instrumental in confirming its molecular weight and, consequently, its elemental composition. nih.gov This technique would provide a clear signal for the molecular ion, reinforcing the data obtained from other spectroscopic methods.

High-Resolution Mass Spectrometry for Elemental Composition Determination

High-resolution mass spectrometry (HRMS) is a powerful analytical technique used to determine the precise mass of a molecule, which in turn allows for the confident determination of its elemental formula. Unlike low-resolution mass spectrometry, which provides a nominal mass, HRMS instruments, such as Orbitrap or Fourier-transform ion cyclotron resonance (FT-ICR) mass spectrometers, can measure mass-to-charge ratios (m/z) to a very high degree of accuracy (typically within 5 ppm). pnnl.gov

For this compound, with a chemical formula of C₁₄H₁₄N₂O₂, the theoretical exact mass can be calculated by summing the precise masses of its constituent isotopes. This high-resolution measurement is crucial for distinguishing between different compounds that may have the same nominal mass but different elemental compositions.

In a study detailing the formation of this compound, the compound was identified using Fast Atom Bombardment (FAB) and Electron Ionization (EI) mass spectrometry, which was supported by elemental analysis. nih.gov While this study confirmed the compound's identity, modern HRMS techniques like LC-MS (Liquid Chromatography-Mass Spectrometry) would provide even greater confidence by yielding an experimental mass value that can be compared to the theoretical exact mass, as shown in the table below. lcms.czlcms.cz This capability is particularly vital in complex matrices where the presence of numerous other components can make unambiguous identification challenging. lcms.cz

| Parameter | Value |

| Chemical Formula | C₁₄H₁₄N₂O₂ |

| Theoretical Exact Mass | 242.1055 u |

| Instrumentation | High-Resolution Mass Spectrometer (e.g., Orbitrap, FT-ICR) |

| Common Ionization Modes | Electrospray Ionization (ESI), Atmospheric Pressure Chemical Ionization (APCI) |

This table presents theoretical data for this compound based on established HRMS principles.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy probes the electronic transitions within a molecule by measuring its absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. It is a key technique for analyzing compounds containing chromophores.

The characteristic yellow color of this compound indicates that it absorbs light in the visible range, a property attributable to its specific chromophore. nih.gov A chromophore is the part of a molecule responsible for its color; in this case, the key chromophore is the nitrosoarene moiety (-Ar-N=O) in conjugation with the diphenylamine (B1679370) backbone.

The electronic spectrum of nitrosoarenes is typically characterized by two main absorption bands:

n → π* Transition: This is a lower-energy transition involving the promotion of a non-bonding electron (from the lone pair on the nitrogen or oxygen atom of the nitroso group) to an anti-bonding π* orbital. This transition is responsible for the absorption in the visible region and, consequently, the color of the compound.

π → π* Transition: This is a higher-energy transition that occurs in the UV region. It involves the promotion of an electron from a bonding π orbital to an anti-bonding π* orbital associated with the conjugated aromatic system.

The extended conjugation in this compound, which involves the two phenyl rings linked by the amine bridge and substituted with the nitroso and ethoxy groups, influences the energy of these transitions. The ethoxy group (-OC₂H₅), being an electron-donating group, acts as an auxochrome, which can shift the absorption maxima to longer wavelengths (a bathochromic or red shift) and increase the absorption intensity (a hyperchromic effect).

| Transition Type | Typical Wavelength Region | Involved Orbitals | Notes for this compound |

| n → π | Visible (Long Wavelength) | Non-bonding to π anti-bonding | Responsible for the yellow color. Involves lone pair electrons on the nitroso group. |

| π → π | UV (Short Wavelength) | π bonding to π anti-bonding | Involves the extended conjugated system of the diphenylamine and nitrosoarene. |

This table describes the expected electronic transitions for this compound based on chromophore theory.

The position and intensity of absorption bands in a UV-Vis spectrum can be influenced by the polarity of the solvent in which the compound is dissolved. This phenomenon, known as solvatochromism, arises from differential stabilization of the ground and excited states of the molecule by the solvent.

Bathochromic Shift (Red Shift): In polar solvents, the π* anti-bonding orbital is often more stabilized than the ground state, leading to a smaller energy gap for π → π* transitions and a shift to longer wavelengths.

Hypsochromic Shift (Blue Shift): For n → π* transitions, the ground state, with its lone pair electrons, can be stabilized by hydrogen bonding with polar protic solvents (like ethanol (B145695) or water). This stabilization increases the energy gap for the transition, resulting in a shift to shorter wavelengths.

Therefore, when analyzing the UV-Vis spectrum of this compound, a shift in the λₘₐₓ of the n → π* transition to shorter wavelengths would be expected when moving from a non-polar solvent (like hexane) to a polar protic solvent.

Vibrational Spectroscopy (IR and Raman) for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, which includes both infrared (IR) and Raman techniques, is used to identify the functional groups within a molecule by probing its vibrational modes.

For this compound, the key functional groups each have characteristic vibrational frequencies.

N-O Stretch (Nitroso Group): The stretching vibration of the N=O bond in aromatic nitroso compounds typically appears in the region of 1500-1620 cm⁻¹.

C-N Stretch (Amine): The C-N stretching of the diphenylamine structure would be observed in the 1250-1350 cm⁻¹ range.

C-O-C Stretch (Ether): The ethoxy group will show characteristic asymmetric and symmetric C-O-C stretching vibrations, typically around 1250 cm⁻¹ (asymmetric) and 1050 cm⁻¹ (symmetric).

Aromatic C=C and C-H Stretches: The benzene rings will exhibit C=C stretching vibrations in the 1450-1600 cm⁻¹ region and C-H stretching vibrations just above 3000 cm⁻¹.

Para-Substituted Benzene Rings: The pattern of C-H out-of-plane bending vibrations in the 800-860 cm⁻¹ region can confirm the 1,4-disubstitution pattern on the phenyl rings.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Aromatic C-H | Stretch | 3000 - 3100 |

| Aliphatic C-H (in ethoxy) | Stretch | 2850 - 2980 |

| N=O (Nitroso) | Stretch | 1500 - 1620 |

| Aromatic C=C | Stretch | 1450 - 1600 |

| C-N (Amine) | Stretch | 1250 - 1350 |

| C-O-C (Ether) | Asymmetric Stretch | ~1250 |

| C-O-C (Ether) | Symmetric Stretch | ~1050 |

| Aromatic C-H | Out-of-plane bend (para) | 800 - 860 |

This table outlines the expected characteristic vibrational frequencies for this compound based on data for analogous functional groups.

X-ray Diffraction for Solid-State Structural Determination (if available for compound or close analogues)

X-ray diffraction (XRD) on single crystals is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions.

While a specific crystal structure for this compound is not publicly available, data from closely related analogues can provide significant insight into its likely conformation. For instance, crystal structures of substituted diphenylamines and triphenylamines often show that the phenyl rings are not coplanar but are twisted with respect to each other. In a related compound, 4-ethoxy-N-(4-ethoxyphenyl)-N-phenylaniline, the dihedral angles between the planes of the ethoxy-substituted rings and the third phenyl ring are significant, at 61.77° and 84.77°. nih.gov

Similarly, studies on other aromatic nitroso compounds have detailed their molecular geometries. researchgate.netmst.edumissouri.edu It is expected that in the solid state, this compound would adopt a non-planar conformation to minimize steric hindrance between the two aromatic rings. The nitroso group itself is known to be planar, but the entire molecule is unlikely to be so. Furthermore, aromatic nitroso compounds can exist as monomers or form dimers in the solid state, a possibility that could only be confirmed by a full XRD analysis. researchgate.net

Theoretical and Computational Chemistry Studies of 4 Ethoxy 4 Nitrosodiphenylamine

Electronic Structure Calculations

The electronic structure of a molecule is fundamental to understanding its stability, reactivity, and spectroscopic properties. Computational chemistry provides powerful tools to model this structure.

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy with computational cost. For a molecule like 4-Ethoxy-4'-nitrosodiphenylamine, a DFT approach, often using a functional like B3LYP with a basis set such as 6-31G(d,p), would be employed to determine its most stable three-dimensional structure. This geometry optimization process minimizes the energy of the molecule with respect to the positions of its atoms, yielding key structural parameters.

Electronic properties derived from DFT calculations would include the distribution of electron density, the dipole moment, and the energies of the molecular orbitals. These properties are crucial for predicting how the molecule will interact with other molecules and with external electric fields.

The Hartree-Fock (HF) method is a foundational ab initio approach that provides a starting point for more accurate calculations. While HF theory systematically neglects a portion of the electron correlation, it can be a useful tool for obtaining initial insights into the electronic structure. researchgate.net

To achieve higher accuracy in energetic predictions, post-Hartree-Fock methods are necessary. These methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, build upon the Hartree-Fock solution to more accurately account for electron correlation. For a molecule of the size of this compound, these calculations would be computationally intensive but would provide more reliable values for properties like the total energy and the energy of reaction.

Quantum Chemical Descriptors and Reactivity Indices

From the electronic structure calculations, a variety of descriptors can be derived that provide a quantitative measure of a molecule's reactivity.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO relates to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity.

For substituted diphenylamines, the introduction of electron-withdrawing or electron-donating groups can significantly alter the HOMO and LUMO energy levels and, consequently, the HOMO-LUMO gap. For instance, in related triphenylamine (B166846) derivatives, the addition of strong electron-accepting groups has been shown to lower the LUMO level and reduce the band gap.

Table 1: Illustrative Frontier Molecular Orbital Energies and HOMO-LUMO Gap (Based on Analogous Compounds)

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -5.5 to -6.5 |

| ELUMO | -1.5 to -2.5 |

| HOMO-LUMO Gap (ΔE) | 3.0 to 5.0 |

Note: These values are hypothetical and based on typical ranges for similar aromatic amines and nitro compounds. Actual values for this compound would require specific calculations.

The molecular electrostatic potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its sites for electrophilic and nucleophilic attack. The MEP maps the electrostatic potential onto the electron density surface, with different colors representing regions of varying potential. Typically, red indicates regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue indicates regions of positive potential (electron-poor), which are prone to nucleophilic attack.

For this compound, one would expect regions of negative potential to be located around the oxygen atoms of the nitroso and ethoxy groups, as well as the nitrogen of the amine bridge. Regions of positive potential would likely be found around the hydrogen atoms.

Conceptual DFT provides a framework for defining chemical concepts like electronegativity, chemical hardness, and softness. Chemical hardness (η) is a measure of a molecule's resistance to changes in its electron distribution. It is related to the HOMO-LUMO gap by the equation:

η ≈ (ELUMO - EHOMO) / 2

A "hard" molecule has a large HOMO-LUMO gap, making it less reactive, while a "soft" molecule has a small HOMO-LUMO gap and is more reactive. Chemical softness (S) is the reciprocal of hardness (S = 1/η). These descriptors are useful for understanding and predicting the outcomes of chemical reactions based on the "hard and soft acids and bases" (HSAB) principle.

Table 2: Hypothetical Reactivity Indices for this compound

| Descriptor | Definition | Predicted Trend |

|---|---|---|

| Ionization Potential (I) | -EHOMO | Moderate to high |

| Electron Affinity (A) | -ELUMO | Moderate |

| Electronegativity (χ) | (I + A) / 2 | Moderate |

| Chemical Hardness (η) | (I - A) / 2 | Moderate |

| Chemical Softness (S) | 1 / η | Moderate |

Note: These trends are qualitative predictions. Precise values would necessitate specific computational results.

Reaction Mechanism Modeling

Computational modeling is instrumental in mapping the potential energy surfaces of chemical reactions, allowing for the elucidation of reaction pathways, the identification of transient intermediates, and the characterization of high-energy transition states.

The formation of this compound has been observed experimentally in reactions involving metabolites of phenacetin (B1679774). Specifically, it is formed from 4-nitrosophenetol and 4-phenetidine, with the concurrent liberation of ethanol (B145695). nih.gov While this formation reaction is known, its precise mechanism has been described as "unknown" in the experimental literature, highlighting an area where computational studies could provide significant clarification. nih.gov

A computational investigation into this mechanism would typically involve Density Functional Theory (DFT) or other high-level ab initio methods to model the interaction between the reactants. The primary objectives of such a study would be:

Mapping the Reaction Coordinate: Calculating the energy of the system as the reactants approach and transform into products.

Identifying Intermediates: Locating stable or semi-stable molecules that exist during the reaction, such as a potential "semimercaptal" intermediate, which is observed in related reactions with thiols. nih.gov

Characterizing Transition States: Determining the exact geometry and energy of the highest point on the reaction pathway between reactants/intermediates and products. This transition state structure is crucial for understanding the reaction's kinetic feasibility.

Beyond its formation, the reactivity of this compound is also a subject of interest. Experimental studies have shown that in the presence of human erythrocytes, the compound is readily reduced to form 4-amino-4'-ethoxydiphenylamine. nih.gov

Theoretical models can be employed to predict the products of such reactions and understand the selectivity. For instance, computational analysis could:

Calculate Reaction Energies: By comparing the total energies of the reactants (this compound and a reducing agent) and potential products (like 4-amino-4'-ethoxydiphenylamine), chemists can predict the thermodynamic favorability of a reaction pathway.

Model Reactivity Sites: Molecular orbital calculations, such as mapping the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), can indicate the most likely sites for nucleophilic or electrophilic attack, thereby predicting how the molecule will react with other species.

In the case of its reduction, computational models could explore the step-by-step addition of hydrogen atoms or electrons to the nitroso group, predicting the most favorable pathway and corroborating the experimentally observed product.

Spectroscopic Property Prediction and Correlation with Experimental Data

Computational chemistry is a vital tool for interpreting and predicting spectroscopic data. By simulating spectra from first principles, researchers can validate experimental results, assign spectral features to specific molecular motions or electronic transitions, and gain a deeper understanding of molecular structure.

Experimental identification of this compound has relied on a suite of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Ultraviolet-Visible (UV-Vis), and mass spectrometry. nih.gov Computational simulations provide a theoretical basis for the peaks and signals observed in these experiments.

Simulated NMR Spectra: Theoretical calculations can predict the chemical shifts (δ) of ¹H and ¹³C nuclei. Methods often involve calculating the magnetic shielding tensors for each nucleus in the molecule's optimized geometry. These predicted shifts can then be compared to experimental data to confirm structural assignments. Advanced techniques may use machine learning models trained on large datasets of known structures and spectra to refine predictions. nih.gov

Simulated UV-Vis Spectra: Time-Dependent Density Functional Theory (TD-DFT) is a common method for calculating the electronic transitions that give rise to UV-Vis absorption. The calculation predicts the wavelengths of maximum absorbance (λ_max) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. This is particularly relevant for a colored compound like this compound, which is described as a yellow crystalline product. nih.gov

Simulated Vibrational Spectra: The vibrational frequencies observed in Infrared (IR) and Raman spectroscopy correspond to the stretching, bending, and twisting of chemical bonds. Quantum chemistry calculations, typically using DFT, can compute these vibrational modes and their corresponding intensities. arxiv.org Comparing a simulated IR spectrum with an experimental one allows for detailed vibrational assignments, confirming the presence of specific functional groups (e.g., C-O-C ether linkage, N-O stretch of the nitroso group, aromatic C-H bends). Such comparisons between computed and experimental data are a standard practice for structural characterization of novel compounds. nih.gov

The table below illustrates how theoretical data would be correlated with experimental findings for the characterization of this compound.

| Spectroscopic Technique | Experimental Data Point | Corresponding Computational Prediction | Purpose of Correlation |

| ¹³C NMR | Observed chemical shifts (ppm) for each unique carbon atom. nih.gov | Calculated isotropic magnetic shielding values, converted to chemical shifts. | Confirms the carbon backbone and the chemical environment of each atom. |

| ¹H NMR | Observed chemical shifts (ppm), splitting patterns, and integration for protons. nih.gov | Predicted chemical shifts and coupling constants. | Validates the position of hydrogen atoms, especially on the aromatic rings and the ethoxy group. |

| UV-Vis | Measured wavelength of maximum absorption (λ_max) in a solvent. nih.gov | Calculated vertical excitation energies and oscillator strengths (TD-DFT). | Explains the origin of the compound's color and confirms its electronic structure. |

| Vibrational (IR) | Measured absorption frequencies (cm⁻¹) for bond vibrations. | Calculated harmonic vibrational frequencies (often scaled) and IR intensities. | Assigns specific absorption bands to functional groups (e.g., -NO, C-O-C, aromatic rings). |

Advanced Analytical Methodologies in Chemical Research for 4 Ethoxy 4 Nitrosodiphenylamine

Chromatographic Separation Techniques

Chromatography is the cornerstone of analytical separation, enabling the isolation of target analytes from a mixture. For 4-Ethoxy-4'-nitrosodiphenylamine, both high-performance liquid chromatography and gas chromatography are pivotal techniques.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Quantification in Complex Mixtures

High-Performance Liquid Chromatography (HPLC) is a fundamental technique for the analysis of non-volatile or thermally sensitive compounds like this compound. In research concerning the formation of this compound from the phenacetin (B1679774) metabolite 4-nitrosophenetol, HPLC was a key analytical tool. nih.gov

The method's strength lies in its ability to separate components of a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase. For nitrosamines, reversed-phase HPLC is commonly employed, where the stationary phase is nonpolar (e.g., C18 or C8) and the mobile phase is a polar solvent mixture, such as methanol-water or acetonitrile-water. emporia.eduwaters.com Detection is often achieved using an ultraviolet (UV) detector, as nitrosamines exhibit UV absorbance. emporia.edunih.gov A study on N-nitrosodiphenylamine, a structurally related compound, utilized HPLC with a UV detector for analysis. osha.gov

For purity assessment, HPLC can resolve this compound from its precursors (e.g., 4-nitrosophenetol and 4-phenetidine), byproducts, and degradation products. nih.gov By comparing the peak area of the analyte to that of a certified reference standard, a quantitative determination of purity can be made. Similarly, for quantification in complex biological or environmental matrices, HPLC provides the necessary separation from interfering substances, ensuring that the measurement is specific and accurate. nih.gov Methods can be optimized to achieve low limits of detection, often in the nanogram range. waters.comnih.gov

Table 1: General HPLC Parameters for Nitrosamine (B1359907) Analysis

| Parameter | Typical Setting | Purpose |

|---|---|---|

| Column | Reversed-Phase (e.g., C18, C8) | Separates compounds based on hydrophobicity. |

| Mobile Phase | Methanol (B129727)/Water or Acetonitrile/Water mixtures | Elutes the compounds from the column. |

| Detector | UV-Vis Detector (e.g., at 230 nm) | Detects and quantifies the analyte based on light absorbance. nih.govb-cdn.net |

| Flow Rate | 0.5 - 2.0 mL/min | Controls the speed of the separation. |

| Injection Volume | 5 - 100 µL | Introduces the sample into the HPLC system. |

Gas Chromatography (GC) for Volatile Species or Derivatized Analytes

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. However, the direct analysis of N-nitrosodiphenylamine, and likely its ethoxy derivative, presents a significant challenge: thermal instability. At the high temperatures of a standard GC injection port (200-250°C), N-nitrosodiphenylamine is known to completely decompose, forming diphenylamine (B1679370). epa.gov This means the compound that is chromatographed and detected is actually its degradation product. epa.govrestek.com

To achieve an accurate measurement of the original nitrosamine, any pre-existing diphenylamine in the sample must be removed before GC analysis. epa.gov This is typically accomplished through a cleanup step, such as column chromatography. epa.gov

Alternatively, derivatization can be employed to make the analyte more suitable for GC analysis. youtube.comyoutube.com This process involves chemically modifying the analyte to increase its volatility and thermal stability. youtube.com For nitrosamines, a common approach involves denitrosation (removal of the nitroso group) followed by derivatization of the resulting secondary amine. nih.gov This indirect method allows for stable and reproducible analysis by GC. nih.gov

Table 2: GC Analysis Approaches for Nitrosodiphenylamines

| Approach | Description | Key Consideration |

|---|---|---|

| Direct Analysis | Injection of the sample extract directly into the GC. | Analyte (e.g., N-nitrosodiphenylamine) degrades to its corresponding amine (e.g., diphenylamine). epa.govrestek.com Requires prior removal of the amine from the sample for accurate quantification. epa.gov |

| Analysis after Derivatization | The nitrosamine is chemically converted to a more stable and volatile derivative before GC injection. | The derivatization reaction must be reproducible and proceed to completion for accurate results. youtube.com |

Coupled Analytical Techniques

To enhance the specificity and sensitivity of detection, chromatographic systems are often coupled with powerful detectors, most notably mass spectrometers and thermal energy analyzers.

HPLC-MS and GC-MS for Identification and Quantification in Research Samples

The coupling of chromatography with mass spectrometry (MS) creates a highly specific and sensitive analytical system capable of both identifying and quantifying analytes. In the initial identification of this compound formed in a reaction mixture, researchers used mass spectrometry techniques including Fast Atom Bombardment (FAB-MS) and Electron Ionization (EI-MS). nih.gov These methods provide critical information on the molecular weight and fragmentation pattern of the compound, which serves as a chemical fingerprint for its unequivocal identification.

GC-MS: For volatile or derivatized analytes, GC-MS is the gold standard. After the GC column separates the components of a mixture, the eluent enters the mass spectrometer. The MS ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio. This allows for the definitive identification of the compound based on its mass spectrum. restek.comnih.gov For quantitative analysis, GC-MS can be operated in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode, which offers very low detection limits, often at parts-per-billion (ppb) levels. turkjps.orgturkjps.org

HPLC-MS: For thermally unstable compounds like this compound, HPLC-MS is the preferred technique. researchgate.netsigmaaldrich.com The eluent from the HPLC column is introduced into the MS, typically via an atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) source. b-cdn.net Like GC-MS, HPLC-MS provides structural confirmation and allows for highly sensitive quantification, making it invaluable for analyzing the compound in complex research samples without the risk of thermal degradation. researchgate.netlcms.cz

Thermal Energy Analysis (TEA) Coupled with GC for Nitroso Group Detection

The Thermal Energy Analyzer (TEA) is a highly selective and sensitive detector for nitrogen-containing compounds, and it is particularly well-suited for the specific detection of N-nitroso compounds. usp.orgfilab.fr When coupled with a gas chromatograph, GC-TEA provides an exceptionally powerful tool for nitrosamine analysis. labcompare.com

The principle of TEA detection involves the thermal cleavage of the N-NO bond. usp.org As the compounds elute from the GC column, they pass through a high-temperature pyrolysis chamber (pyrolyzer), typically set at around 500°C. usp.orglabcompare.com This temperature is sufficient to break the relatively weak N-N bond, releasing a nitric oxide (NO) radical. usp.org The resulting gas stream is then mixed with ozone (O₃). The reaction between the NO radical and ozone produces an electronically excited nitrogen dioxide (NO₂*) molecule. filab.fr This excited molecule rapidly decays to its ground state, emitting a photon of light in the near-infrared region. usp.orglabcompare.com This chemiluminescence is detected by a photomultiplier tube, generating a signal that is directly proportional to the amount of the N-nitroso compound present. usp.org

Because the TEA detector is specifically tuned to the N-NO bond, it offers excellent selectivity, minimizing interference from other nitrogen-containing compounds in the sample matrix. usp.orgamericanlaboratory.com This makes GC-TEA a preferred method for trace-level determination of nitrosamines in various industries. usp.org

Sample Preparation and Trace Analysis Methodologies

The reliable trace analysis of this compound from complex matrices requires meticulous sample preparation to isolate the analyte, remove interferences, and concentrate it to a level suitable for instrumental detection. nih.gov Given the potential for degradation and the low concentrations often encountered, the sample preparation step is critical. youtube.com

Common methodologies include:

Solvent Extraction: This is a fundamental first step where the sample is extracted with an organic solvent, such as methylene (B1212753) chloride, to separate the analyte from the bulk matrix. epa.gov

Solid-Phase Extraction (SPE): SPE is a widely used cleanup and concentration technique. nih.gov The sample extract is passed through a cartridge containing a solid adsorbent. Interfering compounds can be washed away, and the analyte of interest can be selectively eluted with a different solvent. This technique is effective for isolating nitrosamines from various food and environmental samples. nih.govnih.gov

Protection from Light and Temperature: N-nitrosodiphenylamine is known to be unstable and requires protection from light and storage at low temperatures (e.g., in a freezer) to ensure the integrity of the sample until analysis. osha.gov These precautions are essential for its ethoxy-substituted analog as well.

Minimizing Artifact Formation: During sample preparation, it is crucial to avoid conditions that could lead to the artificial formation of nitrosamines. youtube.com This includes controlling pH and avoiding the introduction of nitrosating agents.

For trace analysis, the goal is to achieve the lowest possible limits of detection (LOD) and quantification (LOQ). This is accomplished by combining efficient extraction and cleanup with highly sensitive detection methods like GC-MS/MS or HPLC-MS/MS, which can often detect nitrosamines at the µg/kg (ppb) or even ng/kg (parts-per-trillion) level. turkjps.orgresearchgate.net

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 4-Nitrosophenetol |

| 4-Phenetidine |

| Diphenylamine |

| N-Nitrosodimethylamine |

| N-Nitrosodiethylamine |

| N-Nitrosodiphenylamine |

| Nitric Oxide |

| Nitrogen Dioxide |

Extraction and Enrichment Protocols for Research Applications

The initial step in the analytical workflow involves the extraction of this compound from the sample matrix and its enrichment to a concentration suitable for instrumental analysis. The choice of extraction technique is contingent on the physicochemical properties of the analyte and the nature of the sample matrix. For this compound, both liquid-liquid extraction (LLE) and solid-phase extraction (SPE) present viable options.

Liquid-Liquid Extraction (LLE)

LLE is a classic technique that partitions the analyte between two immiscible liquid phases. For the extraction of moderately polar compounds like this compound from aqueous matrices, a water-immiscible organic solvent is employed.

Research Findings: In the analysis of related N-nitrosamines in meat products, a method utilizing dichloromethane (B109758) for extraction followed by a clean-up with a phosphate (B84403) buffer solution (pH 7.0) has proven effective. nih.gov This approach, without the need for solvent evaporation which can lead to the loss of volatile analytes, yielded satisfactory sensitivity and selectivity. nih.gov For other applications, automated dispersive liquid-liquid microextraction (DLLME) has been developed for N-nitrosamines in aqueous solutions, offering high recovery rates with minimal solvent usage. google.com

| LLE Parameter | Recommended Condition for this compound Analysis | Rationale |

| Extraction Solvent | Dichloromethane, Ethyl Acetate | Based on the successful extraction of other N-nitrosodiphenylamines and the polarity of the target compound. |

| Sample pH | Neutral to slightly basic (pH 7-8) | To ensure the analyte is in its neutral form, maximizing its partitioning into the organic phase. |

| Extraction Mode | Dispersive Liquid-Liquid Microextraction (DLLME) | Offers high enrichment factors and reduced solvent consumption, suitable for trace-level analysis. google.com |

Solid-Phase Extraction (SPE)

SPE is a more modern and often more efficient technique for sample clean-up and concentration. It involves passing a liquid sample through a solid sorbent that retains the analyte, which is then eluted with a small volume of a strong solvent.

Research Findings: For the analysis of various N-nitrosamines, including N-nitrosodiphenylamine, in drinking water, SPE methods using activated carbon or polymeric sorbents like Oasis HLB have been successfully implemented. google.comlcms.cz A series SPE method combining an Oasis HLB column with a coconut charcoal activated carbon column has been shown to have a high recovery rate for a range of nitrosamine compounds. google.com The choice of sorbent is critical; for instance, while C18 silica (B1680970) is common, it may exhibit strong interactions with more polar compounds. nih.gov Polymeric sorbents are often a good compromise for compounds with mixed polarity. nih.gov

| SPE Parameter | Recommended Condition for this compound Analysis | Rationale |

| Sorbent Type | Polymeric (e.g., Oasis HLB), Activated Carbon | Proven effectiveness for a broad range of nitrosamines, including those with aromatic structures. google.comlcms.cz |

| Conditioning Solvent | Methanol followed by water | To activate the sorbent and ensure proper interaction with the aqueous sample. |

| Elution Solvent | Dichloromethane, Acetonitrile | To effectively desorb the analyte from the sorbent for subsequent analysis. |

| Elution Strategy | Stepwise elution with solvents of increasing polarity | Can help in fractionating the sample and removing interferences. |

Strategies for Mitigating Matrix Interferences in Chemical Studies

Matrix effects, which are the alteration of analyte ionization efficiency due to co-eluting compounds from the sample matrix, pose a significant challenge in sensitive analytical methods like liquid chromatography-mass spectrometry (LC-MS). chromatographyonline.comnih.gov These effects can lead to either suppression or enhancement of the analyte signal, resulting in inaccurate quantification.

Chromatographic Separation Optimization

Effective chromatographic separation is the first line of defense against matrix effects. By separating the analyte of interest from interfering matrix components, the likelihood of ion suppression or enhancement is reduced.

Research Findings: High-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UHPLC) are powerful techniques for separating complex mixtures. For diphenylamine and its derivatives, reversed-phase HPLC methods have been developed. researchgate.net The use of columns with different selectivities, such as pentafluorophenyl columns, can be beneficial for retaining polar compounds and resolving them from complex matrix components. usp.org

| Chromatographic Parameter | Recommended Condition for this compound Analysis | Rationale |

| Column | C18, Phenyl-Hexyl, or Pentafluorophenyl (PFP) | Offers different selectivities for aromatic and moderately polar compounds. |

| Mobile Phase | Acetonitrile/Water or Methanol/Water with formic acid | Common mobile phases for reversed-phase chromatography of polar and non-polar compounds. |

| Gradient Elution | A gradient from a lower to a higher organic solvent concentration | To effectively separate compounds with a range of polarities and minimize co-elution with matrix components. |

Advanced Detection and Calibration Strategies

Even with optimized chromatography, some matrix effects may persist. In such cases, specific detection and calibration strategies can be employed to compensate for these effects.

Research Findings: The use of an internal standard is a highly effective method to correct for matrix effects. chromatographyonline.com An ideal internal standard is a stable isotope-labeled version of the analyte (e.g., deuterated this compound), as it will behave almost identically to the analyte during extraction, chromatography, and ionization. chromatographyonline.com When a stable isotope-labeled standard is not available, a structurally similar compound can be used. Another approach is the standard addition method, where known amounts of the analyte are spiked into the sample to create a calibration curve within the sample matrix itself. nih.gov This inherently corrects for matrix effects but is more labor-intensive. The post-column infusion technique can be used to qualitatively assess at which retention times matrix effects are most pronounced, allowing for chromatographic adjustments to avoid these regions. chromatographyonline.comnih.gov

| Mitigation Strategy | Description | Applicability to this compound Analysis |

| Internal Standard Calibration | A known amount of a compound structurally similar to the analyte (ideally a stable isotope-labeled analog) is added to all samples and standards. The ratio of the analyte signal to the internal standard signal is used for quantification. chromatographyonline.com | Highly recommended for accurate quantification in complex matrices. |

| Standard Addition Method | The sample is divided into several aliquots, and each is spiked with a different known amount of the analyte. The concentration is determined by extrapolating the calibration curve to zero response. nih.gov | Useful when a suitable internal standard is not available and for validating the accuracy of the method. |

| Matrix-Matched Calibration | Calibration standards are prepared in a blank matrix that is free of the analyte but has a similar composition to the samples being analyzed. | Effective if a representative blank matrix can be obtained. |

By employing a combination of selective extraction and enrichment techniques, optimized chromatographic separation, and appropriate calibration strategies, the challenges associated with the analysis of this compound in complex research samples can be effectively addressed, leading to reliable and scientifically sound data.

Chemical Applications in Materials Science and Polymer Research Focus on Fundamental Interactions

Role as a Coupling Agent or Promoter in Polymer Chemistry Research

In the realm of polymer composites, particularly those used in high-performance applications like automotive tires, the interface between the polymer matrix and reinforcing fillers is of paramount importance. Coupling agents are crucial in bridging the chemical gap between dissimilar materials, such as organic rubber and inorganic fillers (e.g., carbon black or silica), leading to improved material properties. Derivatives of 4-nitrosodiphenylamine (B86041) have been investigated for their potential in this capacity.

The mechanism by which 4-nitrosodiphenylamine derivatives promote rubber-filler interaction is believed to involve the in-situ generation of reactive species during the high-temperature mixing process of rubber compounding. The nitroso group is thermally labile and can react with the polymer backbone and the filler surface.

Research suggests that these derivatives can enhance the compatibility between the filler and the rubber matrix. While the precise mechanism for 4-Ethoxy-4'-nitrosodiphenylamine is not extensively documented, analogous mechanisms for related compounds involve the nitroso group reacting with the rubber to form a chemically bound intermediate. This intermediate can then interact with the filler surface, creating a chemical bridge that strengthens the interface. A patent for 4-nitrosodiphenylamine derivatives suggests their utility as coupling agents for carbon black filled rubber compounds. google.com

The Payne effect, a characteristic feature of filled elastomers, describes the strain amplitude-dependent nature of the viscoelastic storage modulus. wikipedia.org It is attributed to the breakdown and reformation of the filler-filler network within the polymer matrix. wikipedia.org A smaller Payne effect generally indicates better filler dispersion and stronger polymer-filler interaction, which is desirable for many applications as it correlates with lower energy dissipation (hysteresis) and improved performance characteristics such as rolling resistance in tires.

The use of 4-nitrosodiphenylamine derivatives as coupling agents has been shown to reduce the Payne effect. google.com By promoting the interaction between the rubber and the filler, these agents can reduce the tendency of filler particles to agglomerate, thus weakening the filler-filler network. This leads to a lower storage modulus at low strains and a less pronounced drop in modulus as the strain increases. A patent on 4-nitrosodiphenylamine derivatives reports that their inclusion in rubber compounds leads to a reduction in tan δ, a measure of hysteresis and an indicator of a diminished Payne Effect. google.com However, it is also noted that the parent compound, 4-nitrosodiphenylamine, can negatively impact the scorch time (premature vulcanization), a processing challenge that its derivatives aim to mitigate. google.com

Table 1: Effect of 4-Nitrosodiphenylamine Derivatives on Rubber Properties

| Property | Observation with 4-Nitrosodiphenylamine Derivatives | Implication |

| tan δ (Hysteresis) | Reduced compared to control compounds. google.com | Lower energy loss, potentially leading to improved fuel efficiency in tires. |